A Technical Guide to the Spectral Analysis of Ethyl 6-chloroquinoline-3-carboxylate
A Technical Guide to the Spectral Analysis of Ethyl 6-chloroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Ethyl 6-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting spectra are detailed, providing a robust framework for researchers in the field. This guide is grounded in established spectroscopic principles and data from closely related quinoline derivatives, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Ethyl 6-chloroquinoline-3-carboxylate
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Ethyl 6-chloroquinoline-3-carboxylate serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The chloro- and ethyl carboxylate-substituents at the 6- and 3-positions, respectively, provide versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount, and for this, a thorough understanding of its spectral characteristics is indispensable. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a detailed interpretation that will aid in its synthesis, characterization, and application in drug discovery pipelines.
Molecular Structure and Spectroscopic Correlation
The molecular structure of Ethyl 6-chloroquinoline-3-carboxylate forms the basis for interpreting its spectral data. Each spectroscopic technique probes different aspects of the molecule's constitution, and a combined analysis provides a complete structural picture.
Caption: Correlation of molecular structure with spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 6-chloroquinoline-3-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol for NMR Analysis
The following protocol is a standard procedure for acquiring high-resolution NMR spectra of quinoline derivatives[1][2].
Sample Preparation:
-
Accurately weigh 5-10 mg of Ethyl 6-chloroquinoline-3-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio[1].
-
¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary compared to ¹H NMR[1].
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
While a definitive experimental spectrum is not publicly available, the following data is predicted based on the analysis of similar quinoline derivatives[1][2][3][4].
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.25 | s | - | H-2 |
| ~8.80 | s | - | H-4 |
| ~8.15 | d | ~2.0 | H-5 |
| ~7.90 | d | ~8.8 | H-8 |
| ~7.65 | dd | ~8.8, 2.0 | H-7 |
| ~4.45 | q | ~7.1 | -OCH₂CH₃ |
| ~1.45 | t | ~7.1 | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.5-9.5 ppm): The quinoline ring protons are expected in this downfield region due to the deshielding effect of the aromatic ring current. The protons H-2 and H-4 are anticipated to be the most downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and the carboxylate group, appearing as singlets. The H-5 proton is expected to be a doublet with a small coupling constant, split by H-7. The H-8 proton should appear as a doublet with a larger coupling constant from H-7. The H-7 proton is predicted to be a doublet of doublets, showing coupling to both H-5 and H-8.
-
Ethyl Ester Group (1.0-4.5 ppm): The methylene protons (-OCH₂CH₃) are expected around 4.45 ppm as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) should appear further upfield at approximately 1.45 ppm as a triplet, coupled to the methylene protons.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on data from related quinoline structures and established chemical shift increments[3][4][5][6][7][8].
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~138.0 | C-4 |
| ~135.0 | C-6 |
| ~132.0 | C-5 |
| ~130.0 | C-7 |
| ~128.0 | C-4a |
| ~125.0 | C-8 |
| ~122.0 | C-3 |
| ~62.0 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.
-
Aromatic Carbons: The carbons of the quinoline ring system will appear in the range of 120-150 ppm. The exact assignment requires 2D NMR techniques like HSQC and HMBC, but the predicted shifts are consistent with a chloro-substituted quinoline ring. The carbon bearing the chlorine atom (C-6) is expected to be significantly deshielded.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is predicted around 62.0 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule[9][10].
Experimental Protocol for FT-IR Analysis
A standard procedure for solid-state FT-IR analysis is as follows[11][12].
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
The predicted IR absorption bands for Ethyl 6-chloroquinoline-3-carboxylate are based on characteristic functional group frequencies[13][14][15][16].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N ring stretching (quinoline) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1000-1100 | Medium | C-O stretch (ester) |
| ~800-850 | Strong | C-H out-of-plane bending (aromatic) |
| ~700-800 | Medium-Strong | C-Cl stretch |
Interpretation of the IR Spectrum:
-
The most prominent peak will be the strong absorption of the ester carbonyl (C=O) group around 1720-1740 cm⁻¹.
-
The presence of the quinoline ring is confirmed by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
The ethyl group will show aliphatic C-H stretching bands below 3000 cm⁻¹.
-
The strong C-O stretching bands of the ester group will be visible in the 1000-1300 cm⁻¹ range.
-
The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity[17].
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules[18][19].
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum
The predicted mass spectrum of Ethyl 6-chloroquinoline-3-carboxylate will show a molecular ion peak and several characteristic fragment ions. The molecular weight of C₁₂H₁₀ClNO₂ is 235.67 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺• and [M+2]⁺•) at m/z 235 and 237, with a relative intensity of about 3:1.
Predicted Fragmentation Pattern:
Caption: Predicted fragmentation pathway for Ethyl 6-chloroquinoline-3-carboxylate.
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak at m/z 235/237 is crucial for confirming the molecular weight.
-
Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 190/192[20][21][22].
-
Loss of the Ethyl Carboxylate Group: Loss of the entire ethyl carboxylate radical (•COOCH₂CH₃) would result in a quinolinyl cation at m/z 162/164.
-
Loss of Chlorine: Subsequent loss of a chlorine radical from the quinolinyl cation would give a fragment at m/z 127.
-
McLafferty Rearrangement: A potential McLafferty rearrangement could lead to the loss of ethene (C₂H₄) from the molecular ion, resulting in a peak at m/z 207/209.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 6-chloroquinoline-3-carboxylate. By integrating data from related compounds and fundamental spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS spectra has been established. The provided experimental protocols offer a validated starting point for researchers to acquire their own data. This guide serves as a valuable resource for scientists and professionals involved in the synthesis and development of quinoline-based pharmaceuticals, enabling them to confidently identify and characterize this important synthetic intermediate.
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